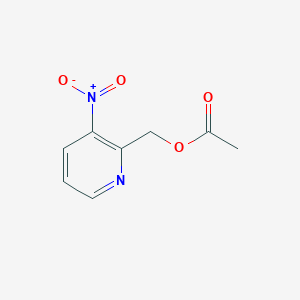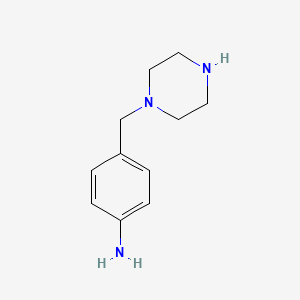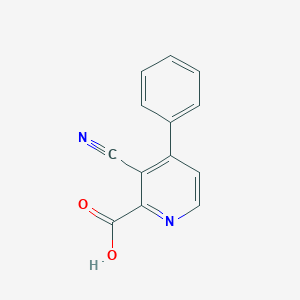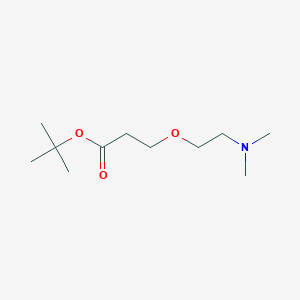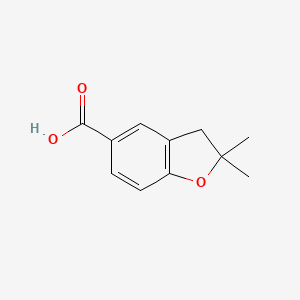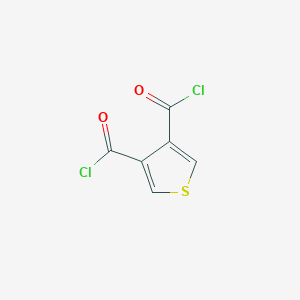![molecular formula C8H10N2 B1316710 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amin CAS No. 78183-15-0](/img/structure/B1316710.png)
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amin
Übersicht
Beschreibung
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is a heterocyclic compound that features a bicyclic structure combining a cyclopentane ring fused to a pyridine ring. This compound is of significant interest due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
Mode of Action
It’s known that the compound is involved in oxidation reactions . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
The compound is involved in oxidation reactions . It’s synthesized through the manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety
Biochemische Analyse
Biochemical Properties
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of protein kinase FGFR1, which is crucial in cell signaling pathways . Additionally, derivatives of this compound have shown activity as antagonists of calcium channels, which are essential for various cellular processes . The nature of these interactions often involves binding to the active sites of these enzymes or proteins, thereby modulating their activity.
Cellular Effects
The effects of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine on cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a protein kinase FGFR1 inhibitor affects the FGFR signaling pathway, which is vital for cell proliferation, differentiation, and survival . Additionally, its antagonistic effect on calcium channels can impact cellular calcium homeostasis, which is crucial for various cellular functions, including muscle contraction, neurotransmitter release, and gene expression .
Molecular Mechanism
At the molecular level, 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine exerts its effects through specific binding interactions with biomolecules. As an inhibitor of protein kinase FGFR1, it binds to the kinase domain, preventing ATP binding and subsequent phosphorylation of downstream targets . This inhibition leads to alterations in gene expression and cellular responses. Similarly, its interaction with calcium channels involves binding to the channel proteins, thereby blocking calcium ion flow and affecting cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, which may affect its efficacy and potency . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained inhibition of target enzymes and prolonged effects on cellular processes .
Dosage Effects in Animal Models
The effects of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of protein kinase FGFR1 and modulation of calcium channels . At higher doses, toxic or adverse effects may be observed, including disruption of cellular homeostasis and potential cytotoxicity . Threshold effects have been noted, where a certain dosage is required to achieve significant biological activity .
Metabolic Pathways
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by enzymes such as cytochrome P450 . These metabolic processes can affect the compound’s bioavailability and activity, influencing its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is transported and distributed through specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, binding to plasma proteins may influence its distribution in the bloodstream, while transporters may facilitate its uptake into specific tissues .
Subcellular Localization
The subcellular localization of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, localization to the nucleus may be necessary for its role in modulating gene expression, while localization to the plasma membrane may be important for its interaction with calcium channels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar multicomponent reactions optimized for large-scale synthesis. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted and oxidized derivatives of 6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine, which can exhibit different biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopenta[B]pyridine: A closely related compound with similar structural features and biological activities.
Cyclopenta[B]pyrimidine: Another related compound that shares the bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Cyclopenta[B]quinoline: A compound with a quinoline ring fused to a cyclopentane ring, exhibiting different biological properties.
Uniqueness
6,7-Dihydro-5H-cyclopenta[B]pyridin-4-amine is unique due to its specific bicyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a pharmacophore make it a valuable compound in medicinal chemistry and drug discovery .
Eigenschaften
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGUBGYFVJPTEIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20568016 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78183-15-0 | |
| Record name | 6,7-Dihydro-5H-cyclopenta[b]pyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20568016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



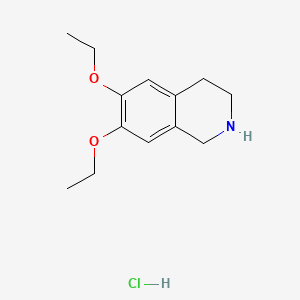

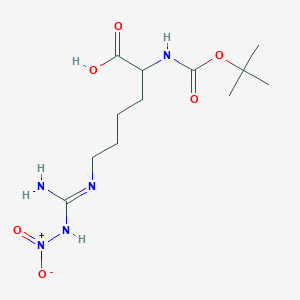

![Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1316649.png)
